molecular formula C8H8Cl2OS B7816289 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone

1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone

Cat. No.: B7816289
M. Wt: 223.12 g/mol
InChI Key: HXENBTAYTRBCOZ-UHFFFAOYSA-N
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Description

Contextualization of Thiophene (B33073) Derivatives in Synthetic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones in synthetic organic chemistry. Their structural resemblance to benzene (B151609) allows them to act as bioisosteres, meaning they can often replace benzene rings in biologically active compounds without a loss of activity. This principle is a key driver in medicinal chemistry for the development of new therapeutic agents. Thiophenes are integral components in numerous pharmaceuticals, agrochemicals, and materials science applications, including organic semiconductors and light-emitting diodes. derpharmachemica.com

The synthesis of the thiophene ring can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. acs.orgorganic-chemistry.org Other notable methods include the Gewald aminothiophene synthesis and various metal-catalyzed cyclization reactions. derpharmachemica.comacs.org These synthetic strategies provide access to a wide range of substituted thiophenes, each with unique reactivity and potential for further functionalization.

Significance of Highly Functionalized Thiophenes in Contemporary Organic Synthesis

The strategic placement of various functional groups on the thiophene ring dramatically expands its utility in organic synthesis. Highly functionalized thiophenes serve as pivotal intermediates for constructing complex molecular frameworks. For instance, the presence of halogen atoms, carbonyl groups, and alkyl halides on the thiophene nucleus provides multiple reactive sites for subsequent chemical transformations. These transformations can include cross-coupling reactions, nucleophilic substitutions, and condensations, enabling the elaboration of the thiophene core into more intricate structures. This versatility is of paramount importance in the synthesis of novel materials with tailored electronic properties and in the discovery of new drug candidates with enhanced efficacy and selectivity. derpharmachemica.com

Research Rationale and Scope for 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone

The specific compound, this compound, is a prime example of a highly functionalized thiophene. Its structure, featuring two chloromethyl groups at the 4 and 5 positions and an acetyl group at the 2 position, presents a unique combination of reactive handles. The two chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functionalities and the formation of new rings. The acetyl group, a ketone, can undergo reactions such as aldol (B89426) condensations, reductions, and conversions to other functional groups.

The research interest in this compound lies in its potential as a versatile synthon for the construction of novel heterocyclic systems. The dual reactivity of the chloromethyl groups allows for the synthesis of bicyclic and polycyclic compounds containing the thiophene ring. The scope of research includes exploring its reactions with various nucleophiles, its use in polymerization reactions to create novel conjugated polymers, and its application as a starting material for the synthesis of biologically active molecules.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₈Cl₂OS
Molecular Weight 223.12 g/mol
CAS Number Not available

Overview of Research Trajectories for Bis(chloromethyl) Thiophenes as Versatile Synthons

Bis(chloromethyl) thiophenes, such as 2,5-bis(chloromethyl)thiophene, are well-established as valuable building blocks in organic synthesis. derpharmachemica.comacs.org The chloromethyl groups act as excellent electrophilic sites, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of a wide range of compounds, including macrocycles, polymers, and other heterocyclic systems. acs.org

Research trajectories for these synthons often involve their use in:

Synthesis of Thienophanes: The reaction of bis(chloromethyl)thiophenes with binucleophiles can lead to the formation of thienophanes, which are macrocyclic compounds containing a thiophene ring. These molecules are of interest for their unique structural properties and potential applications in host-guest chemistry.

Polymer Synthesis: Bis(chloromethyl)thiophenes can serve as monomers in polymerization reactions, leading to the formation of poly(thiophene) derivatives. These polymers are of significant interest in materials science due to their conducting and semiconducting properties.

Synthesis of Fused Heterocycles: Intramolecular or intermolecular reactions involving the chloromethyl groups can be used to construct new rings fused to the thiophene core, leading to complex polycyclic aromatic systems.

The study of this compound builds upon this established foundation, with the added complexity and synthetic potential offered by the acetyl group. The interplay between the three functional groups opens up new avenues for the creation of novel and complex molecular architectures with potential applications in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4,5-bis(chloromethyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c1-5(11)7-2-6(3-9)8(4-10)12-7/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXENBTAYTRBCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)CCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4,5 Bis Chloromethyl 2 Thienyl Ethanone

Historical and Contemporary Approaches to Bis(chloromethyl) Thiophene (B33073) Synthesis

The synthesis of chloromethylated thiophenes is historically anchored in the Blanc chloromethylation reaction, a method that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride. An early example from 1948 details the synthesis of 2,5-bis-(chloromethyl)-thiophene, showcasing the foundational approach to creating such derivatives. This classic procedure typically involves reacting thiophene with concentrated hydrochloric acid and a formaldehyde solution at low temperatures (below 5°C), often with a continuous stream of hydrogen chloride gas to drive the reaction.

Contemporary methodologies have focused on improving the safety, efficiency, and environmental profile of this reaction. A significant modification is the substitution of aqueous formaldehyde with paraformaldehyde. This solid polymer of formaldehyde allows for better temperature control, as the reaction does not proceed to a significant extent below 0°C, making it easier to maintain the optimal temperature range of 0°C to 5°C and helping to minimize the formation of by-products like bis-(2-thienyl) methane. orgsyn.org

Further modern advancements include the use of alternative catalytic systems. Phase transfer catalysis and the use of ionic liquids have been explored for chloromethylation reactions on thiophene derivatives. wikipedia.org Ionic liquids, in particular, are noted as cheap, easy to prepare, and environmentally friendly catalysts that can be recovered and reused, making them suitable for industrial-scale production with high efficiency and yields reported between 70% and 92%.

Mechanistic Pathways for the Introduction of Chloromethyl and Ethanone (B97240) Functionalities onto the Thiophene Core

The synthesis of 1-[4,5-bis(chloromethyl)-2-thienyl]ethanone involves two distinct electrophilic aromatic substitution reactions: a Friedel-Crafts acylation to introduce the ethanone (acetyl) group, followed by a bis-chloromethylation.

Introduction of the Ethanone Group: The first step is the Friedel-Crafts acylation of thiophene. In this reaction, an acylium ion (CH₃CO⁺) is generated from an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The thiophene ring, being electron-rich, acts as a nucleophile and attacks the electrophilic acylium ion. This substitution occurs with high regioselectivity at the 2-position (α-position). The preference for α-attack is due to the superior stabilization of the resulting carbocation intermediate (the sigma complex). The intermediate formed from attack at the 2-position can be described by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures available for the intermediate from attack at the 3-position (β-position). This lower energy pathway ensures that 2-acetylthiophene (B1664040) is the major product. e-bookshelf.de

Introduction of Chloromethyl Groups: The second stage is the bis-chloromethylation of the 2-acetylthiophene intermediate. This proceeds via the Blanc chloromethylation mechanism. The presence of the acetyl group at the 2-position is critical for directing the incoming electrophiles. An acetyl group is a deactivating, electron-withdrawing group, which reduces the nucleophilicity of the thiophene ring. More importantly, it directs subsequent electrophilic substitutions to the 5- and 4-positions. The deactivating nature of the acetyl group makes the adjacent 3-position the most deactivated, while the 5-position is the most favorable site for the first chloromethylation. Following the introduction of the first chloromethyl group at the 5-position, the second chloromethylation is directed to the remaining open position, the 4-position, resulting in the desired this compound. DFT studies have confirmed that for thiophene derivatives with electron-withdrawing groups like -COMe, electrophilic substitution is favored at the β-position (in this case, the 4-position) when catalyzed by a Lewis acid. researchgate.net

Optimization of Reaction Conditions for Regioselectivity and Yield in the Synthesis of this compound

Optimizing the synthesis of this compound requires careful control over both the initial acylation and the subsequent chloromethylation steps to maximize yield and ensure the correct regioselectivity.

For the Friedel-Crafts acylation step, the choice of catalyst is crucial. While aluminum chloride (AlCl₃) is a common Lewis acid, it is known to induce polymerization of thiophene, leading to tars and reduced yields. orgsyn.org Stannic chloride (SnCl₄) is a superior catalyst for this reaction, as it is less prone to causing such side reactions. orgsyn.org The reaction is typically performed in a dry, non-polar solvent like benzene (B151609) at low temperatures (0°C) to start, followed by stirring at room temperature. Yields for the synthesis of 2-acetylthiophene using this method can be as high as 79-83%. orgsyn.org

For the bis-chloromethylation step, temperature control is the most critical parameter. The reaction is highly exothermic, and allowing the temperature to rise above 5°C can lead to the formation of significant amounts of polymeric materials and by-products. orgsyn.org Using paraformaldehyde in place of aqueous formaldehyde can facilitate this control. orgsyn.org Another key optimization for large-scale production is the use of a ketone-containing solvent, such as methyl-isobutyl-ketone. This has been shown to yield a much purer product, with the content of undesired isomers like 3-chloromethyl-thiophene being significantly reduced. The optimal temperature range for this process is between 0°C and +10°C.

The following table summarizes optimized conditions gathered from related syntheses.

StepReactantsCatalyst/SolventTemperatureTimeReported Yield
Acylation Thiophene, Acetyl chlorideStannic chloride / Benzene0°C to RT~1.5 hours79-83%
Chlorination 2-Acetylthiophene, TCCAAlCl₃ / Dichloromethane10-15°C4 hours82% (for 4-chloro)
Chloromethylation Thiophene, Paraformaldehyde, HClMethyl-isobutyl-ketone0-10°C6-8 hours~80% (for 2-chloro)

Data compiled from analogous reactions reported in the literature. orgsyn.orgorgsyn.orgchemicalbook.com TCCA = Trichloroisocyanuric acid.

Alternative Synthetic Routes to this compound Precursors and Analogues

Beyond the direct functionalization of a pre-formed thiophene ring, alternative routes focus on constructing the thiophene ring with the desired substitution pattern already incorporated or easily accessible.

A prominent "ring-building" approach is the Paal-Knorr thiophene synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgorganic-chemistry.org To generate a precursor for the target molecule, one could envision a 1,4-dicarbonyl substrate that would yield a 2-acetyl-4,5-dialkylthiophene, which could then be converted to the bis(chloromethyl) derivative via radical halogenation. While synthetically challenging, this approach offers a high degree of control over the initial placement of substituents.

Another strategy involves starting with a pre-functionalized thiophene, such as 3,4-dibromothiophene . This compound can serve as a scaffold for introducing substituents at the 3- and 4-positions. researchgate.net Through metal-halogen exchange followed by reaction with appropriate electrophiles or through palladium-catalyzed cross-coupling reactions, various groups can be installed. nih.gov For instance, one could potentially introduce hydroxymethyl or protected hydroxymethyl groups at the 3- and 4-positions, followed by acylation at the 2-position and subsequent conversion of the hydroxymethyl groups to chloromethyl groups.

The synthesis of analogues, such as 5-aryl-2-acetylthiophenes , provides further insight into alternative thiophene constructions. These can be prepared by reacting a β-aryl-β-chloroacrolein (synthesized via a Vilsmeier-Haack reaction on an acetophenone) with sodium sulfide, followed by the addition of chloroacetone. mdpi.com This multi-step sequence builds the thiophene ring from acyclic precursors to yield a functionalized product.

Scalability Considerations and Green Chemistry Aspects in the Synthesis of this compound

Scaling the synthesis of this compound presents several challenges, primarily related to the hazardous nature of the reagents and the potential for runaway reactions. Chloromethylated intermediates are often lachrymatory and can be unstable, with reports of explosive decomposition upon storage due to the generation of hydrogen chloride in a closed container. orgsyn.orggoogle.com For large-scale production, robust temperature control, proper venting, and stabilization of the final product are critical safety considerations.

From a green chemistry perspective, efforts have been made to improve the environmental footprint of both the acylation and chloromethylation steps.

Acylation: The traditional use of stoichiometric amounts of Lewis acids like AlCl₃ or SnCl₄ generates significant metallic waste streams. A greener alternative is the use of reusable solid acid catalysts. Studies have shown that thiophene can be efficiently acylated using strong protic acid resins or phosphoric acid supported on silica (B1680970) gel. acs.org These catalysts can be easily filtered off and potentially reused, simplifying the workup and reducing waste. For example, the reaction of thiophene with acetic anhydride over a boron zeolite catalyst can produce 2-acetylthiophene with 99% selectivity.

Chloromethylation: The classic Blanc chloromethylation uses formaldehyde and HCl, which are hazardous. While direct replacements are scarce, the use of ionic liquids as recyclable catalysts represents a step towards a greener process. rsc.org Furthermore, developing environmentally benign methods for halogenation, such as using sodium halides in an ethanol (B145695) solvent, points toward future directions in reducing the use of harsh reagents in thiophene functionalization. nih.gov The use of water as a solvent has also been demonstrated for other palladium-catalyzed thiophene syntheses, highlighting a key goal of modern process chemistry. unito.it

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4,5 Bis Chloromethyl 2 Thienyl Ethanone and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. For this compound, distinct signals are expected for the acetyl methyl protons, the two chloromethyl groups, and the lone proton on the thiophene (B33073) ring. The acetyl protons (CH₃) would typically appear as a sharp singlet in the upfield region, around 2.6 ppm. doi.org The protons of the two chloromethyl groups (CH₂Cl) are expected to resonate as two distinct singlets further downfield, likely in the range of 4.7-5.0 ppm, due to the deshielding effect of the adjacent chlorine atoms and the aromatic ring. The single proton on the thiophene ring (H-3) would appear as a singlet in the aromatic region, anticipated around 7.7-7.9 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The acetyl methyl carbon would have a characteristic shift near 26-27 ppm. doi.org The chloromethyl carbons are expected in the 35-45 ppm range. The thiophene ring carbons would appear between approximately 125 and 150 ppm, with the carbonyl-bearing carbon (C-2) being the most deshielded. The carbonyl carbon (C=O) itself would be found significantly downfield, typically in the range of 190-198 ppm. doi.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments, such as DEPT-135, can be used to differentiate between CH, CH₂, and CH₃ groups, confirming assignments. uvic.cacolumbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
COCH₃~2.6 (s, 3H)~26.5
Thiophene H-3~7.8 (s, 1H)~134.0
C4-CH₂Cl~4.8 (s, 2H)~40.0
C5-CH₂Cl~4.9 (s, 2H)~38.0
C=O-~197.0
Thiophene C-2-~145.0
Thiophene C-3-~134.0
Thiophene C-4-~142.0
Thiophene C-5-~139.0

Note: Values are predictive and based on typical shifts for similar functional groups and substituted thiophenes.

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure by mapping out the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be relatively simple, primarily showing the absence of correlations between the four distinct singlet signals, thereby confirming their isolation from each other in terms of three-bond coupling. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is used to definitively assign the carbon signals based on their attached protons. For example, the HSQC spectrum would show a cross-peak connecting the proton signal at ~7.8 ppm to the carbon signal at ~134 ppm, confirming their assignment as the H-3 and C-3 of the thiophene ring, respectively. sdsu.edu Similarly, it would link the methyl protons to the methyl carbon and the chloromethyl protons to their respective carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for this compound would include:

A cross-peak between the acetyl protons (COCH₃) and the carbonyl carbon (C=O).

Correlations from the acetyl protons to the C-2 carbon of the thiophene ring.

A correlation between the thiophene H-3 proton and the C-2, C-4, and C-5 carbons.

Correlations from the C4-CH₂Cl protons to the C-3, C-4, and C-5 carbons of the ring.

Correlations from the C5-CH₂Cl protons to the C-4 and C-5 carbons.

These combined 2D NMR data provide unambiguous evidence for the complete structural assignment of the molecule. youtube.comsdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. For this compound (molecular formula C₉H₈Cl₂OS), HRMS would provide a measured mass accurate to within a few parts per million of the calculated theoretical mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 9:6:1, providing further strong evidence for the molecular formula.

Analysis of the fragmentation pathways observed in the mass spectrum offers additional structural information. For ketones, a common fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. youtube.com For the title compound, this could lead to two primary fragmentation pathways:

Loss of a methyl radical (•CH₃) to form a thienylcarbonyl cation.

Cleavage of the bond between the carbonyl carbon and the thiophene ring, resulting in an acetyl cation ([CH₃CO]⁺) at m/z 43 and a bis(chloromethyl)thienyl radical.

Further fragmentation would likely involve the sequential loss of chlorine radicals (•Cl) or HCl from the chloromethyl groups. The fragmentation of chloromethyl groups is a known pathway in mass spectrometry. researchgate.netresearchgate.net A plausible pathway could involve the loss of a chloromethyl radical (•CH₂Cl) to form a stable cation.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. nih.gov For this compound, characteristic vibrational bands would confirm the presence of the key structural motifs.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl stretch is expected in the FT-IR spectrum, typically in the region of 1660-1680 cm⁻¹. This is one of the most readily identifiable peaks.

Aromatic C-H Stretch: The C-H stretching vibration of the single proton on the thiophene ring is expected to appear as a weak band above 3000 cm⁻¹, typically around 3100 cm⁻¹. iosrjournals.org

Aliphatic C-H Stretch: The stretching vibrations of the methyl and chloromethyl groups would be observed in the 2850-3000 cm⁻¹ region.

Thiophene Ring Vibrations: The C=C and C-C stretching vibrations of the thiophene ring typically appear as a series of bands in the 1300-1550 cm⁻¹ region. iosrjournals.orgmdpi.com

C-S Stretch: The stretching of the C-S bond within the thiophene ring can be identified in the range of 600-850 cm⁻¹. iosrjournals.orgjchps.com

C-Cl Stretch: A strong absorption due to the C-Cl stretching vibration of the chloromethyl groups is expected in the fingerprint region, typically between 650 and 800 cm⁻¹.

CH₂ Bend: The scissoring vibration of the CH₂ groups would likely be found near 1400-1450 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100 - 3120Weak
Aliphatic C-H Stretch2850 - 3000Medium
Ketone C=O Stretch1660 - 1680Strong
Thiophene Ring C=C/C-C Stretch1300 - 1550Medium-Strong
CH₂ Scissoring1400 - 1450Medium
C-S Stretch600 - 850Medium-Weak
C-Cl Stretch650 - 800Strong

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural proof, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. ncl.ac.uk For this compound, a single-crystal X-ray study would confirm the planarity of the thiophene ring and the connectivity of all substituents. nih.gov

This technique would also reveal the solid-state conformation of the molecule, particularly the orientation of the acetyl group and the two chloromethyl groups relative to the thiophene ring. ajol.inforesearchgate.net It is common for the acetyl group to be nearly coplanar with the aromatic ring to maximize conjugation. scielo.org.za The analysis of the crystal packing would identify any significant intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen, or potential halogen bonding (C-Cl···O or C-Cl···S), which can influence the material's bulk properties. researchgate.netnih.gov

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. mdpi.com

A reversed-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile/water or methanol/water gradient, would be suitable for analyzing this compound. Detection using a UV-Vis spectrophotometer would be effective, as the thiophene chromophore absorbs strongly in the UV region. The purity of the sample can be determined by integrating the peak area of the main component relative to the total area of all observed peaks. mdpi.com This method can also be used to detect and quantify any potential isomeric impurities, such as 1-[3,4-Bis(chloromethyl)-2-thienyl]ethanone, that might form during synthesis. For purification on a larger scale, preparative HPLC or column chromatography on silica (B1680970) gel would be the methods of choice.

Theoretical and Computational Studies of 1 4,5 Bis Chloromethyl 2 Thienyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. mdpi.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized organic molecules. mdpi.comnih.gov DFT calculations for 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone would typically employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately. mdpi.comtandfonline.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate how the acetyl and chloromethyl substituents influence the geometry of the thiophene (B33073) ring. For instance, calculations would reveal any deviations from the planarity of the thiophene ring and the precise spatial orientation of the substituent groups. These structural parameters are fundamental to understanding the molecule's stability and steric properties.

Below is a representative table illustrating the type of data that would be generated from DFT calculations for the optimized geometry of a substituted thiophene like this compound.

ParameterAtoms InvolvedPredicted Value (Illustrative)
Bond LengthC=O (Acetyl)~1.23 Å
Bond LengthC-S (Thiophene Ring)~1.72 Å
Bond LengthC-Cl (Chloromethyl)~1.80 Å
Bond AngleC-C-S (Thiophene Ring)~112°
Bond AngleO=C-C (Acetyl Group)~121°

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reactivity and Site Selectivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would be expected to show:

Negative Potential: The most significant region of negative electrostatic potential would be located around the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. This indicates that the carbonyl oxygen is the primary site for electrophilic attack.

Positive Potential: Regions of positive potential would be found around the hydrogen atoms of the methyl and chloromethyl groups. The areas around the chlorine-bearing carbon atoms would also exhibit some electron deficiency, making the chloromethyl groups potential sites for nucleophilic substitution reactions.

This analysis provides a clear, qualitative prediction of how the molecule would interact with other reagents, guiding the understanding of its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Insights and Electronic Properties (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov These two orbitals are crucial as they are the primary participants in chemical reactions. ucsb.edu

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A molecule with a high-energy HOMO is a better nucleophile. For this compound, the HOMO is expected to be a π-orbital delocalized across the thiophene ring and the acetyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a better electrophile. The LUMO is also likely to be a π*-antibonding orbital distributed over the conjugated system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.comresearchgate.net

DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic properties and reactivity.

ParameterDescriptionTypical Predicted Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
ΔE (Energy Gap)ELUMO - EHOMO4.5 to 5.5 eV

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a computational study aimed at identifying the most stable three-dimensional structure of a molecule. nih.gov Molecules with rotatable single bonds can exist in various conformations, each with a different potential energy. The most stable conformation, or global energy minimum, is the one that the molecule is most likely to adopt.

For this compound, the key sources of conformational flexibility are the rotations around the single bonds connecting the substituent groups to the thiophene ring:

The C(ring)-C(acetyl) bond.

The C(ring)-C(chloromethyl) bonds at positions 4 and 5.

A conformational analysis would involve systematically rotating these bonds and calculating the molecule's energy at each step. This process generates a potential energy surface, from which the lowest-energy conformers (local and global minima) can be identified. This information is crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to provide a quantitative measure of chemical reactivity and stability. nih.gov These global reactivity indices help in comparing the reactivity of different molecules and understanding their behavior in chemical reactions.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it is a measure of the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a powerful framework for establishing structure-reactivity relationships and predicting the chemical behavior of this compound without the need for direct experimentation.

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures electron-attracting power.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to charge transfer; related to stability.
Chemical Softness (S)1 / ηMeasures polarizability and reactivity.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of a molecule.

Applications of 1 4,5 Bis Chloromethyl 2 Thienyl Ethanone As a Key Intermediate in Materials Science and Advanced Organic Synthesis

Precursor for Advanced Polymeric Materials and Conjugated Polymers

The presence of two reactive chloromethyl groups makes 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone an excellent precursor for the synthesis of advanced polymeric materials, particularly conjugated polymers. These polymers are of significant interest due to their unique electronic and optical properties, which make them suitable for a wide range of applications in electronics and optoelectronics.

Development of Thiophene-Based Monomers for Controlled Polymerization

The chloromethyl groups at the 4 and 5 positions of the thiophene (B33073) ring are susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, enabling the transformation of this compound into a diverse range of thiophene-based monomers. These monomers can be designed to have specific properties, such as enhanced solubility, tailored electronic characteristics, or the ability to participate in controlled polymerization reactions.

For instance, the chloromethyl groups can be converted to other functionalities like aldehydes, carboxylic acids, or alkynes, which are common handles for polymerization reactions such as Wittig, Horner-Wadsworth-Emmons, and Sonogashira couplings. Furthermore, the acetyl group at the 2-position can also be modified to introduce additional functionality or to tune the electronic properties of the resulting monomer. This multi-handle approach allows for the synthesis of highly tailored monomers suitable for various polymerization techniques, including living and controlled polymerizations, which are crucial for achieving well-defined polymer architectures and narrow molecular weight distributions.

The ability to synthesize a library of monomers from a single, readily accessible precursor like this compound is highly advantageous for the systematic investigation of structure-property relationships in thiophene-based polymers.

Incorporation into Optoelectronic and Semiconducting Polymers

Thiophene-based conjugated polymers are renowned for their excellent performance in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of monomers derived from this compound into these polymers can significantly impact their optoelectronic and semiconducting properties.

The substitution pattern of the thiophene ring plays a crucial role in determining the polymer's electronic band gap, charge carrier mobility, and solid-state packing. By carefully selecting the functional groups introduced onto the monomer, it is possible to fine-tune these properties to optimize device performance. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby affecting its light absorption and emission characteristics, as well as its charge injection and transport properties.

The versatility of this compound as a precursor allows for the creation of a wide array of thiophene-based polymers with tailored optoelectronic properties, making it a valuable tool in the development of next-generation organic electronic devices.

PropertyInfluence of Monomer Structure
Band Gap The nature of the substituents on the thiophene ring can alter the conjugation length and electronic properties, thereby tuning the band gap.
Solubility Introduction of appropriate side chains via the chloromethyl groups can enhance the solubility of the resulting polymer, facilitating solution-based processing.
Morphology The side chains and overall monomer structure influence the intermolecular interactions and solid-state packing of the polymer chains, which is critical for efficient charge transport.

Building Block in the Synthesis of Complex Organic Architectures

Beyond polymer chemistry, this compound serves as a versatile building block for the synthesis of complex organic architectures. The two chloromethyl groups provide convenient handles for the construction of larger, multi-component systems through various carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound can be utilized in the synthesis of macrocycles, dendrimers, and other intricate molecular scaffolds. For example, the bis(chloromethyl) functionality allows for the connection of the thiophene unit to two other molecular fragments, leading to the formation of cyclic or branched structures. The acetyl group can be further elaborated to introduce additional complexity and functionality. The ability to construct such complex molecules is of great interest in fields such as medicinal chemistry, materials science, and nanotechnology.

Role in the Development of Novel Organic Reagents and Chemical Probes

The reactivity of the chloromethyl groups in this compound can be exploited to develop novel organic reagents and chemical probes. By attaching specific functional moieties to the thiophene core, it is possible to create molecules with tailored reactivity or sensing capabilities.

For instance, the thiophene unit can be functionalized with a fluorescent dye or a biocompatible linker to create a chemical probe for biological imaging or sensing applications. The unique electronic properties of the thiophene ring can also be harnessed to develop new types of catalysts or reagents for organic synthesis. The modular nature of the synthesis, starting from this compound, allows for the rapid generation of a diverse range of such functional molecules.

Contributions to Supramolecular Chemistry and Self-Assembly

Thiophene-containing molecules are known to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can drive the formation of well-ordered supramolecular assemblies. The functionalization of this compound can lead to the creation of molecules that self-assemble into complex and functional supramolecular structures.

By introducing recognition motifs or self-assembling units onto the thiophene core, it is possible to direct the formation of specific supramolecular architectures, such as nanofibers, vesicles, or liquid crystals. These self-assembled materials can exhibit interesting properties and have potential applications in areas such as drug delivery, tissue engineering, and molecular electronics. The ability to precisely control the molecular structure of the building blocks derived from this compound provides a powerful tool for the rational design of functional supramolecular systems.

Supramolecular InteractionRole of Thiophene Derivative
π-π Stacking The aromatic thiophene ring can participate in π-π stacking interactions, leading to the formation of ordered aggregates.
Hydrogen Bonding Functional groups introduced via the chloromethyl positions can act as hydrogen bond donors or acceptors, directing the self-assembly process.
Host-Guest Chemistry The thiophene derivative can be incorporated into larger host molecules or designed to act as a guest, forming specific host-guest complexes.

Future Research Directions and Unexplored Avenues for 1 4,5 Bis Chloromethyl 2 Thienyl Ethanone

Novel Catalytic Approaches for Derivatization and Functionalization

The dual chloromethyl groups and the acetyl moiety of 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone offer prime targets for advanced catalytic transformations. Future research should focus on selective and efficient derivatization using modern catalytic systems. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to replace the chloro substituents with a wide array of functional groups, including aryl, alkyl, and alkynyl moieties. A particularly promising approach is the use of Palladium/Norbornene (Pd/NBE) cooperative catalysis, which has proven effective for the direct vicinal difunctionalization of other thiophenes. nih.gov

Furthermore, the development of catalytic asymmetric functionalization could lead to the synthesis of chiral thiophene (B33073) derivatives. nih.govrsc.org Utilizing chiral ligands and metal catalysts could enable enantioselective transformations at the positions adjacent to the sulfur atom or at the acetyl group, creating stereogenic centers valuable in pharmaceutical and materials science contexts. nih.gov Research into catalysts that can selectively activate one chloromethyl group over the other would provide precise control over stepwise functionalization, allowing for the construction of non-symmetrical derivatives.

Table 1: Potential Catalytic Systems for Derivatization
Catalytic ApproachTarget Functional GroupPotential OutcomeKey Advantages
Palladium/Norbornene (Pd/NBE) CatalysisThiophene C-H bondsVicinal difunctionalizationHigh site-selectivity and functional group tolerance. nih.gov
Suzuki CouplingChloromethyl groupsC-C bond formation (Aryl/Vinyl)Mild reaction conditions, commercial availability of boronic acids.
Asymmetric HydrogenationAcetyl groupChiral secondary alcoholAccess to enantiomerically pure building blocks. nih.gov
Buchwald-Hartwig AminationChloromethyl groupsC-N bond formationSynthesis of novel amine derivatives.

Exploration of Unconventional Reactivity Patterns and Multi-Component Reactions

The unique arrangement of functional groups in this compound invites the exploration of unconventional reactivity. The two adjacent chloromethyl groups could participate in cyclization reactions to form fused ring systems, such as thieno-cyclophanes or other constrained bicyclic structures. These reactions could be triggered by various reagents, leading to novel heterocyclic scaffolds.

This compound is an ideal candidate for the design of new multi-component reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The ketone and the two electrophilic chloromethyl sites could react sequentially with different nucleophiles in a one-pot synthesis. For instance, a reaction involving an amine, a cyanide source, and this compound could potentially lead to complex heterocyclic structures through a series of tandem reactions. Designing novel MCRs around this scaffold would enable the rapid generation of diverse molecular libraries for biological screening or materials discovery.

Integration into Emerging Functional Materials Platforms and Nanotechnologies

Thiophene derivatives are fundamental components in the field of organic electronics, finding wide application in materials science. mdpi.comresearchgate.net this compound serves as a powerful precursor for novel functional materials. The chloromethyl groups are excellent handles for polymerization, allowing the compound to be incorporated as a monomer into conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The acetyl group can be used to tune the electronic properties and solubility of the resulting polymers.

In nanotechnology, derivatives of this compound could be used to functionalize surfaces or nanoparticles. The chloromethyl groups can react with hydroxyl or amine groups on the surface of materials like silica (B1680970) or gold nanoparticles, grafting the thiophene moiety onto the surface. This could be used to modify the electronic or optical properties of the nanomaterials or to create specific binding sites for sensing applications. The synthesis of macrocycles and cages from this building block could also lead to new host-guest systems for molecular recognition and encapsulation.

Table 2: Potential Applications in Functional Materials
Application AreaRole of this compound DerivativePotential Advantage
Organic Electronics (OFETs, OPVs)Monomer for conjugated polymersTunable electronic properties via derivatization of the acetyl group.
Sensing PlatformsFunctional coating for sensorsHigh surface area and specific binding sites for analyte detection.
NanotechnologySurface modification agent for nanoparticlesControl over surface chemistry and electronic properties of nanomaterials.
Supramolecular ChemistryPrecursor for macrocycles and molecular cagesCreation of novel host-guest systems for molecular recognition.

Development of High-Throughput Synthetic Methodologies for Derivatives

To fully explore the chemical space accessible from this compound, the development of high-throughput synthetic methodologies is essential. Automated synthesis platforms and parallel reaction screening could be employed to rapidly generate large libraries of derivatives. By reacting the parent compound with a diverse set of reagents in a microplate format, hundreds of unique compounds can be synthesized and screened for desired properties.

This approach would involve creating a matrix of reactions where different nucleophiles are reacted with the chloromethyl groups and various transformations are applied to the acetyl group. For example, a library of bis-amines could be generated by reacting the starting material with a collection of primary and secondary amines, while another library could be created through Wittig-type reactions at the ketone. The resulting compound libraries could then be screened for biological activity, material properties, or catalytic performance, accelerating the discovery of new lead compounds.

Advanced Computational Modeling for Predictive Design and Property Tuning

Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the properties and reactivity of this compound and its derivatives before their synthesis. nih.govmdpi.com DFT calculations can be used to predict key electronic properties such as HOMO/LUMO energy levels, band gaps, and charge transport characteristics, which are crucial for designing new organic semiconductor materials. nih.gov

Furthermore, computational models can predict spectroscopic properties (e.g., NMR, UV-Vis), which can aid in the characterization of newly synthesized compounds. mdpi.com Reactivity models can help identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of synthetic routes and predicting the outcomes of unexplored reactions. By simulating the interaction of potential derivatives with biological targets or material surfaces, computational chemistry can prioritize the synthesis of the most promising candidates, saving significant time and resources in the lab. This predictive power is indispensable for the rational design and fine-tuning of molecular properties for specific applications. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone, and what factors influence yield optimization?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of thiophene derivatives. A typical procedure involves:
  • Reacting 2-thienyl precursors with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Sequential chloromethylation using chloromethylating agents (e.g., ClCH₂OCH₃) at 0–5°C to minimize side reactions .
  • Yield optimization relies on stoichiometric control (1:1.2 molar ratio of precursor to acetyl chloride) and purification via column chromatography (hexane/ethyl acetate, 3:1 v/v), achieving up to 87.5% purity .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are key spectral features interpreted?

  • Methodological Answer :
  • ¹H NMR : Chloromethyl protons (CH₂Cl) appear as singlets at δ 4.75–4.80, while thienyl protons resonate between δ 7.0–8.0 .
  • IR Spectroscopy : Strong carbonyl (C=O) stretch at 1680–1682 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 220 (C₈H₇Cl₂OS) with fragments at m/z 185 ([M-Cl]⁺) and 149 ([M-2Cl-COCH₃]⁺) .
  • X-ray Crystallography : Confirms monoclinic crystal systems (Space Group P2₁/c) with bond angles validating thienyl-acetyl geometry .

Q. Table 1. Representative Spectroscopic Data for Analogous Thienyl-Ethanones

TechniqueKey Peaks/ObservationsReference
¹H NMR (DMSO-d₆)δ 4.80 (s, CH₂Cl), 7.63–8.04 (thienyl)
IR (KBr)1682 cm⁻¹ (C=O), 740 cm⁻¹ (C-Cl)
MS (EI)m/z 286 (M+1), 248 (M-Cl)
X-rayMonoclinic, Space Group P2₁/c

Q. What safety protocols are recommended for handling chloromethylated thienyl derivatives in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact .
  • Store in amber glass vials at 2–8°C to prevent degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Step 1 : Re-optimize computational models (e.g., DFT) with implicit solvent fields (e.g., PCM for DMSO) to match experimental NMR conditions .
  • Step 2 : Conduct variable-temperature NMR to assess conformational flexibility impacting δ values .
  • Step 3 : Validate using X-ray crystallography to fix geometric parameters in simulations, reducing RMSD between predicted/observed ¹³C shifts by >50% .

Q. What strategies minimize side reactions during chloromethylation of thienyl-ethanone derivatives?

  • Methodological Answer :
  • Low-Temperature Control : Maintain reactions at -10°C to suppress electrophilic byproducts .
  • Intermediate Protection : Mask the ketone as a ketal (e.g., ethylene glycol/H⁺) before chloromethylation, followed by acidic deprotection .
  • Catalyst Screening : ZnCl₂ instead of AlCl₃ reduces carbocation rearrangements, improving yields from 72% to 89% in analogous syntheses .

Q. How are impurities profiled and quantified in batches of this compound?

  • Methodological Answer :
  • Analytical Workflow :

HPLC-UV : C18 column, acetonitrile/water gradient (30:70 to 90:10 over 20 min). Detect impurities at 254 nm .

LC-MS : Identify unknowns via chlorine isotopic patterns (m/z +2 for ³⁵Cl/³⁷Cl) .

  • Acceptance Criteria : ≤0.1% for unknown impurities; ≤0.5% for known byproducts (e.g., sulfoxides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.